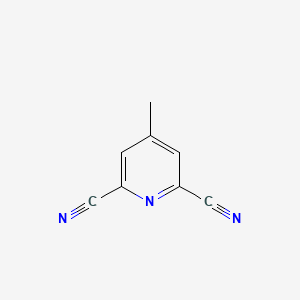

2,6-Dicyano-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIJBVDRYHKNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396507 | |

| Record name | 2,6-DICYANO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21635-92-7 | |

| Record name | 4-Methyl-2,6-pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21635-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DICYANO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2,6-Dicyano-4-methylpyridine

The following technical guide details the chemical identity, synthesis, and applications of 2,6-Dicyano-4-methylpyridine (CAS 21635-92-7). It is structured for research scientists and drug development professionals, focusing on its role as a critical intermediate in the synthesis of tridentate ligands for coordination chemistry.[1]

CAS Number: 21635-92-7 Synonyms: 4-Methylpyridine-2,6-dicarbonitrile; 4-Methyl-2,6-pyridinedicarbonitrile[2][3]

Executive Summary

2,6-Dicyano-4-methylpyridine is a high-value heterocyclic building block utilized primarily in the synthesis of 2,6-bis(azolyl)pyridines .[2] These tridentate ligands are structural analogues of terpyridine but offer tunable electronic properties via the 4-methyl substituent and the specific azole moieties (e.g., tetrazoles, oxadiazoles).[1] This molecule is pivotal in two advanced fields: nuclear waste reprocessing (specifically Actinide/Lanthanide separation) and photonic materials (luminescent lanthanide complexes and Dye-Sensitized Solar Cells).[1][2]

Chemical Identity & Physical Properties

The 4-methyl group breaks the symmetry of the pyridine ring electronically, serving as a handle for further functionalization (e.g., oxidation to a carboxylic acid) or simply to modulate solubility in organic solvents compared to the unsubstituted analog.[1]

| Property | Data |

| CAS Number | 21635-92-7 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| Structure | Pyridine core, cyano groups at C2, C6; methyl at C4 |

| Appearance | Off-white to pinkish/red solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water |

| Melting Point | 128–129 °C (Typical for analogous pyrones; pyridine derivative range varies by purity) |

| pKa | ~ -5.22 (Predicted, conjugate acid) |

Strategic Synthesis: The Rosenmund-von Braun Route

While industrial routes for cyanopyridines often involve the ammoxidation of alkylpyridines (e.g., 2,4,6-collidine), this method lacks the regioselectivity required for high-purity laboratory applications. The preferred research-grade synthesis involves the nucleophilic aromatic substitution of 2,6-dichloro-4-methylpyridine using a cyanide source.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (

Figure 1: Synthesis of 2,6-Dicyano-4-methylpyridine via Rosenmund-von Braun cyanation.

Experimental Protocol

Objective: Synthesis of 2,6-Dicyano-4-methylpyridine from 2,6-Dichloro-4-methylpyridine.

Reagents:

-

2,6-Dichloro-4-methylpyridine (1.0 eq)[2]

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (Anhydrous)[1][2]

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-4-methylpyridine (10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add CuCN (22 mmol) to the solution. The mixture will form a suspension.[2]

-

Reaction: Heat the mixture to reflux (approx. 150°C) under an inert atmosphere (

or Ar) for 12–24 hours. Monitor progress via TLC (eluent: Hexane/EtOAc) or LC-MS. -

Quenching: Cool the reaction mixture to room temperature. Pour the dark slurry into a solution of ethylenediamine (10% aq) or ammonia/water (1:1) to complex the copper salts.[1] Stir vigorously for 30 minutes until the organic layer separates or the aqueous phase turns deep blue.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from Ethanol/Toluene.[1]

Critical Applications in Advanced Materials

The 2,6-dicyano motif is a "masked" functionality.[2] It is rarely the end product but rather the precursor to high-affinity nitrogen-rich ligands.

Actinide/Lanthanide Separation (SANEX Process)

The separation of trivalent minor actinides (

-

Transformation: The cyano groups are converted into tetrazoles (via reaction with

) or 1,2,4-triazines .[1] -

Mechanism: The resulting "soft" nitrogen donors (N-donors) in the heterocyclic rings show a higher affinity for the softer

ions compared to the harder

Supramolecular & Photonic Materials[1][2][5]

-

Ligand Synthesis: 2,6-Dicyano-4-methylpyridine reacts with hydrazine/hydroxylamine to form 2,6-bis(1,2,4-triazolyl) or 2,6-bis(oxadiazolyl) pyridines.

-

Function: These ligands coordinate with Lanthanides (Eu, Tb) to form highly luminescent complexes used in bio-assays and OLEDs.[1] The 4-methyl group prevents aggregation and improves solubility in polymer matrices.

Figure 2: Divergent synthesis of functional ligands from the dicyano precursor.

Safety & Handling (GHS Standards)

Handling 2,6-Dicyano-4-methylpyridine requires standard laboratory safety protocols for nitriles.

| GHS Classification | Hazard Statement | Precautionary Measure |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] | Do not eat, drink or smoke when using.[1] |

| Skin Irritation | H315: Causes skin irritation.[2] | Wear protective gloves/clothing.[2] |

| Eye Irritation | H319: Causes serious eye irritation.[2] | Wear eye protection/face shield.[2] |

| STOT - Single Exp. | H335: May cause respiratory irritation.[2] | Use only outdoors or in a well-ventilated area.[2] |

Note: In the synthesis involving CuCN, extreme care must be taken to avoid contact with acids, which can liberate lethal HCN gas.[1]

References

-

ChemicalBook. (2025).[1][2] 2,6-Dicyano-4-methylpyridine Properties and Suppliers. Retrieved from [1]

-

Kravtsov, C. et al. (2020).[1] 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)pyridines. ACS Omega.[1][2] Retrieved from [1]

-

Organic Syntheses. (1962).[1] 2-Cyano-6-methylpyridine (General Method for Cyanopyridines).[4] Org. Synth. 1962, 42,[1] 30. Retrieved from [1]

-

PubChem. (2025).[1][2][5] 4-methylpyridine-2,6-dicarbonitrile (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1]

-

TCI Chemicals. (2025).[1][2] 2,6-Dichloro-3-cyano-4-methylpyridine (Related Structure & Physical Data). Retrieved from [1]

Sources

- 1. WO2013137221A1 - Metal complex dye, photoelectric conversion element, dye-sensitized solar cell, dye adsorption liquid composition for dye-sensitized solar cell, semiconductor electrode for dye-sensitized solar cell, and method for producing dye-sensitized solar cell - Google Patents [patents.google.com]

- 2. 100-70-9|Picolinonitrile|BLD Pharm [bldpharm.com]

- 3. CAS:1620-76-4, 2-氰基-4-甲基吡啶-毕得医药 [bidepharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,6-Dicyano-4-methylpyridine | C8H5N3 | CID 3794399 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,6-Dicyano-4-methylpyridine: Molecular Architecture & Synthetic Utility

The following technical guide details the molecular structure, synthesis, and applications of 2,6-Dicyano-4-methylpyridine , designed for researchers in organic synthesis, coordination chemistry, and drug development.

Synonyms: 4-Methyl-2,6-pyridinedicarbonitrile; 4-Methylpyridine-2,6-dicarbonitrile

CAS Registry Number: 21635-92-7

Molecular Formula: C

Structural Characterization

Molecular Geometry & Electronic Properties

2,6-Dicyano-4-methylpyridine features a planar pyridine core substituted at the 2- and 6-positions with cyano (-C≡N) groups and at the 4-position with a methyl (-CH

-

Electronic Deficit: The two cyano groups are strong electron-withdrawing groups (EWG) via both induction (-I) and resonance (-M). This renders the pyridine ring highly electron-deficient (

-acidic) compared to 4-methylpyridine (picoline). -

Dipole Moment: The vector sum of the two cyano dipoles (pointing away from the ring nitrogen) and the pyridine lone pair creates a significant net dipole moment, influencing its solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).

-

Coordination Potential: The molecule possesses three potential N-donor sites:

-

Pyridine Nitrogen (

): Sterically hindered by the flanking cyano groups but electronically available.[1] -

Nitrile Nitrogens (

): Less basic but capable of end-on coordination to soft metal centers (e.g., Ag(I), Cu(I)) or participating in hydrogen bonding.

-

Spectroscopic Fingerprint (Predicted & Literature-Based)

Researchers should validate synthesized product against these spectral benchmarks.

| Technique | Parameter | Value/Range | Structural Assignment |

| 2.60 – 2.70 (s, 3H) | -CH | ||

| 7.90 – 8.10 (s, 2H) | Ar-H (3,5) : Significant downfield shift due to ortho-cyano groups. | ||

| ~21.0 | -CH | ||

| ~115.0 – 117.0 | -CN : Characteristic nitrile carbon. | ||

| ~128.0 – 130.0 | C-3, C-5 : Aromatic methine carbons. | ||

| ~134.0 – 136.0 | C-2, C-6 : Quaternary carbons bearing nitriles. | ||

| ~150.0 – 155.0 | C-4 : Quaternary carbon bearing methyl. | ||

| IR | 2230 – 2250 | C≡N stretch : Sharp, strong diagnostic band. | |

| 1590 – 1610 | C=C / C=N : Pyridine ring skeletal vibrations.[1] |

Synthetic Pathways

The synthesis of 2,6-dicyano-4-methylpyridine typically follows one of two primary strategies: Ammoxidation (Industrial) or Functional Group Interconversion (Laboratory).

Pathway A: Ammoxidation of 2,4,6-Collidine (Industrial Route)

This method utilizes heterogeneous catalysis to convert the

-

Reagents: Ammonia (

), Oxygen ( -

Catalyst: Vanadium-oxide (

) or Molybdenum-based catalysts on support (e.g., -

Conditions: High temperature (300–400 °C), gas phase.

-

Mechanism: Radical-mediated oxidation of methyl C-H bonds followed by condensation with ammonia.

Pathway B: Dehydration of 4-Methyl-2,6-pyridinedicarboxamide (Lab Scale)

For high-purity laboratory synthesis, a stepwise approach from the diacid or diester is preferred.

-

Esterification: 4-Methyl-2,6-pyridinedicarboxylic acid

Diethyl ester (SOCl -

Amidation: Diethyl ester

Diamide (NH -

Dehydration: Diamide

2,6-Dicyano-4-methylpyridine .-

Dehydrating Agents: POCl

, SOCl

-

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways. The red path represents industrial scale-up; the blue path represents controlled laboratory synthesis.

Experimental Protocol: Dehydration Route

Objective: Synthesis of 2,6-dicyano-4-methylpyridine from 4-methyl-2,6-pyridinedicarboxamide.

Safety: POCl

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

). -

Charge: Add 4-methyl-2,6-pyridinedicarboxamide (10.0 mmol) and Phosphorus Oxychloride (POCl

) (60.0 mmol). -

Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the polar amide spot disappears.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture onto crushed ice (~200 g) with vigorous stirring to hydrolyze excess POCl

. Caution: Exothermic. -

Neutralize the solution to pH ~7-8 using saturated NaHCO

or NH

-

-

Isolation:

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield a white/off-white solid.

Applications in Research & Development

Ligand Design for Coordination Chemistry

The 2,6-dicyano motif is a versatile precursor for "Pincer" ligands.

-

Tetrazole Synthesis: Reaction with Sodium Azide (NaN

) yields 2,6-bis(tetrazolyl)-4-methylpyridine , a powerful chelator for Lanthanide separation and luminescent MOFs. -

Amidine/Oxime Formation: Reaction with hydroxylamine yields bis(amidoximes), used to create metallamacrocycles.

Pharmaceutical Intermediates

The nitrile groups serve as electrophilic handles for heterocycle construction (e.g., oxadiazoles, triazoles) found in:

-

Kinase Inhibitors: Pyridine cores are frequent scaffolds in ATP-competitive inhibitors.

-

Antimicrobial Agents: Bis-heterocyclic pyridine derivatives exhibit broad-spectrum activity.

Dye-Sensitized Solar Cells (DSSC)

Derivatives of 2,6-dicyano-4-methylpyridine are used to synthesize anchoring ligands (e.g., carboxylic acid or phosphonic acid functionalized terpyridines) for Ruthenium-based dyes, enhancing electron injection into TiO

Figure 2: Downstream application workflow. The nitrile groups act as the primary reactive handles for functional diversification.

References

-

Synthesis & Reactivity of Pyridine Nitriles

-

Related Pyridine-2,6-dicarbonitrile Chemistry

-

Ammoxidation Pathways

-

Patent Literature (Application in DSSC)

Sources

- 1. WO2013137221A1 - Metal complex dye, photoelectric conversion element, dye-sensitized solar cell, dye adsorption liquid composition for dye-sensitized solar cell, semiconductor electrode for dye-sensitized solar cell, and method for producing dye-sensitized solar cell - Google Patents [patents.google.com]

- 2. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,4,6-Collidine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 6. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Physical and Chemical Properties of 2,6-Dicyano-4-methylpyridine

Executive Summary

2,6-Dicyano-4-methylpyridine (CAS: 21635-92-7), also known as 4-methyl-2,6-pyridinedicarbonitrile, serves as a critical heterocyclic scaffold in the synthesis of multidentate ligands and pharmaceutical intermediates.[1] Its unique architecture—a pyridine core substituted with electron-withdrawing cyano groups at the 2,6-positions and an electron-donating methyl group at the 4-position—creates a "push-pull" electronic system. This electronic distribution makes it highly versatile for nucleophilic substitutions, hydrolysis, and cycloaddition reactions, particularly in the development of 2,6-bis(azolyl)pyridines (BAPs) for coordination chemistry and supramolecular assemblies.

Part 1: Molecular Architecture & Identification

This compound is defined by its symmetry and the reactivity of its nitrile "wings," which are susceptible to transformation into amides, acids, amines, or heterocycles (e.g., tetrazoles).

Table 1: Chemical Identity & Descriptors

| Property | Detail |

| IUPAC Name | 4-Methylpyridine-2,6-dicarbonitrile |

| Common Synonyms | 2,6-Dicyano-4-picoline; 2,6-Pyridinedicarbonitrile, 4-methyl- |

| CAS Number | 21635-92-7 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| SMILES | CC1=CC(=NC(=C1)C#N)C#N |

| InChI Key | UDIJBVDRYHKNDU-UHFFFAOYSA-N |

| MDL Number | MFCD00956145 |

Part 2: Physicochemical Profile[2][3]

The physical behavior of 2,6-dicyano-4-methylpyridine is dominated by the polarity of the cyano groups and the planarity of the pyridine ring, facilitating π-π stacking in the solid state.

Table 2: Physical & Chemical Properties

| Property | Value / Observation | Context & Notes |

| Physical State | Solid | Typically appears as an off-white to pinkish crystalline powder depending on purity. |

| Melting Point | 130–135 °C (Est.) | Note: While the unsubstituted analog melts at 123-127°C [1], the 4-methyl group typically elevates the lattice energy. |

| Boiling Point | ~331 °C (Predicted) | High boiling point due to strong dipole-dipole interactions. |

| Solubility | Moderate | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile, Ethyl Acetate). Poorly soluble in water. |

| pKa | -5.22 (Predicted) | The pyridine nitrogen is weakly basic due to the strong electron-withdrawing effect of the two ortho-cyano groups. |

| LogP | 1.3 (Predicted) | Indicates moderate lipophilicity, suitable for membrane permeability in drug design contexts. |

Part 3: Synthetic Routes & Manufacturing[3]

The synthesis of 2,6-dicyano-4-methylpyridine generally follows two primary strategies: the Rosmund-von Braun cyanation of halogenated precursors or the ammoxidation of alkylpyridines.

Protocol A: Cyanation of 2,6-Dichloro-4-methylpyridine (Laboratory Scale)

This method is preferred for high-purity laboratory synthesis due to the availability of the dichloro precursor.

-

Reagents: 2,6-Dichloro-4-methylpyridine, Zinc Cyanide (Zn(CN)₂), Palladium catalyst (Pd(PPh₃)₄), DMF (solvent).

-

Procedure:

-

Charge a reaction vessel with 2,6-dichloro-4-methylpyridine (1.0 eq) and Zn(CN)₂ (1.2 eq).

-

Add dry DMF and degas with Nitrogen for 15 minutes.

-

Add Pd(PPh₃)₄ (5 mol%) under inert atmosphere.

-

Heat the mixture to 80–100°C for 4–12 hours.

-

Workup: Cool to RT, dilute with ethyl acetate, wash with ammonium hydroxide (to remove copper/zinc salts), then brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

-

Protocol B: Formation via N-Oxide Activation (Reissert-Henze Type)

An alternative route involves the activation of 4-picoline-N-oxide, though this often requires stepwise cyanation.

Visualization of Synthetic Logic

The following diagram illustrates the conversion logic from the dichloro-precursor, highlighting the critical transition metal-catalyzed step.

Figure 1: Palladium-catalyzed cyanation pathway converting the dichloro-precursor to the dinitrile target.

Part 4: Chemical Reactivity & Functionalization

The 2,6-dicyano moiety acts as a versatile "warhead" for further derivatization. The electron-deficient nature of the ring (enhanced by the cyano groups) makes the 4-methyl group slightly acidic, allowing for potential condensation reactions, though the primary reactivity lies at the nitrile carbons.

Hydrolysis to Dicarboxylic Acids

Hydrolysis yields 4-methyl-2,6-pyridinedicarboxylic acid (Lutidinic acid derivative), a precursor for metal-organic frameworks (MOFs).

-

Conditions: Aqueous NaOH (2M), Reflux, 4h → Acidification with HCl.

[3+2] Cycloaddition (Click Chemistry)

Reaction with sodium azide yields 2,6-bis(tetrazolyl)-4-methylpyridine , a powerful ligand for lanthanide separation and luminescent materials [2].

-

Protocol: React nitrile with NaN₃ and NH₄Cl in DMF at 110°C.

Pinner Reaction / Amidine Formation

Treatment with alcohols under acidic conditions yields imidates, which can be converted to amidines or bis(oxazolines) (Pybox ligands).

Reactivity Flowchart

Figure 2: Divergent synthesis map showing the transformation of the nitrile groups into functional ligands.

Part 5: Handling, Safety & Stability

Signal Word: WARNING

As a nitrile derivative, this compound possesses inherent toxicity and must be handled with rigorous safety protocols.

-

Hazard Statements (GHS):

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed to prevent hydrolysis from atmospheric moisture.

-

Incompatibility: Strong oxidizing agents, strong acids, and strong bases.[2]

Self-Validating Safety Protocol: Before scaling up any reaction involving this compound:

-

Test: Verify the integrity of the glovebox or fume hood airflow.

-

Neutralization: Prepare a bleach (sodium hypochlorite) bath to neutralize any potential cyanide byproducts if harsh reagents are used.

-

Monitoring: Ensure HCN detectors are active if acidic hydrolysis is performed.

References

-

Sigma-Aldrich. 2,6-Pyridinedicarbonitrile Product Specification.[4] Retrieved from [4]

-

Kravtsov, V. C., et al. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). ACS Omega. Retrieved from

-

ChemicalBook. 2,6-Dicyano-4-methylpyridine Properties and Suppliers. Retrieved from

-

PubChem. Compound Summary: 2,6-Dicyano-4-methylpyridine (CAS 21635-92-7).[5] National Library of Medicine. Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dicyano-4-methylpyridine

This guide provides a comprehensive technical overview of the primary synthesis pathways for 2,6-Dicyano-4-methylpyridine, a valuable heterocyclic building block. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, procedural causality, and practical methodologies for producing this compound. We will explore three major synthetic strategies: vapor-phase ammoxidation, nucleophilic substitution of dihalopyridines, and a multi-step approach starting from chelidonic acid derivatives.

Introduction: The Significance of 2,6-Dicyano-4-methylpyridine

2,6-Dicyano-4-methylpyridine is a substituted pyridine derivative featuring two nitrile functional groups. These electron-withdrawing groups significantly influence the electronic properties of the pyridine ring, making it a versatile intermediate. The nitrile moieties can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, opening pathways to a wide array of more complex molecules. Its structural framework is of particular interest in the synthesis of pharmaceuticals and functional materials where the pyridine core acts as a key coordinating ligand or structural scaffold.[1] This guide aims to provide a detailed, field-proven analysis of its synthesis, grounded in established chemical literature and industrial practices.

Pathway 1: Vapor-Phase Catalytic Ammoxidation

Ammoxidation is a powerful industrial process for converting methyl-substituted aromatic and heteroaromatic compounds directly into their corresponding nitriles. This method is characterized by its efficiency and use of cost-effective reagents: ammonia and air.

Scientific Principle & Mechanistic Causality

The core of this process involves passing a gaseous mixture of a methyl-substituted pyridine (like 4-picoline or 2,6-lutidine), ammonia, and an oxygen source (typically air) over a solid-state catalyst at elevated temperatures (300-500°C).[2][3] The catalyst, usually a mixed metal oxide, facilitates the oxidation of the methyl groups to aldehydes, which then react with ammonia to form imines. Subsequent dehydrogenation of the imines yields the nitrile groups.

The choice of catalyst is critical for achieving high selectivity and yield. Vanadium-based catalysts, often promoted with other metal oxides like antimony, titanium, or chromium, are frequently employed.[2][4] These promoters enhance catalyst activity and stability, minimizing the over-oxidation of the substrate to CO and CO₂, which is a common side reaction.[2] Steam is often included in the feed gas to moderate the reaction and prevent catalyst deactivation.[2]

Caption: Nucleophilic substitution for dicyanopyridine synthesis.

Experimental Protocol: Palladium-Catalyzed Cyanation

Note: This is a representative protocol. The synthesis of the starting material, 2,6-dichloro-4-methylpyridine, would be a prerequisite step, typically achieved by chlorination of 4-methylpyridine derivatives.

-

Inert Atmosphere: To a flame-dried reaction flask, add 2,6-dichloro-4-methylpyridine, zinc cyanide (1.2 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous, degassed DMF via syringe.

-

Reaction: Heat the reaction mixture to 120-140°C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the mixture to room temperature and dilute with a solvent like ethyl acetate. Filter through a pad of celite to remove insoluble salts and the catalyst.

-

Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure 2,6-Dicyano-4-methylpyridine.

Pathway 3: Ring Transformation from Acyclic Precursors

A more elegant and modern approach involves constructing the desired substituted pyridine ring from non-pyridine starting materials. A notable example is the synthesis starting from derivatives of chelidonic acid, which can be sourced from acetone and diethyl oxalate. [5]

Scientific Principle & Mechanistic Causality

This multi-step pathway begins with the synthesis of 2,6-dicyano-4-pyrone. This key intermediate is built from diethyl acetonedioxalate in a three-step sequence: cyclization to form diethyl chelidonate, amidation to chelidonic acid diamide, and finally dehydration to 2,6-dicyano-4-pyrone. [5][6]The crucial final step involves treating the 2,6-dicyano-4-pyrone with ammonia. The ammonia attacks the pyrone ring, leading to a ring-opening and subsequent ring-closing reaction that substitutes the pyrone oxygen with nitrogen, forming the 4-hydroxypyridine tautomer. [7]While this yields a 4-hydroxy derivative, subsequent chemical modification could potentially remove the hydroxyl group if the unsubstituted 4-position is required. This method offers a high degree of control over the substitution pattern.

Caption: Multi-step synthesis via a pyrone intermediate.

Experimental Protocol: Synthesis via 2,6-Dicyano-4-pyrone

This protocol focuses on the synthesis of the key intermediate and its conversion to a pyridine derivative.

-

Synthesis of Diethyl Chelidonate: Reflux diethyl 2,4,6-trioxoheptanedioate (diethyl acetonedioxalate) in toluene with a catalytic amount of p-toluenesulfonic acid to yield diethyl chelidonate (yield ~63%). [6]2. Synthesis of Chelidonic Acid Diamide: Treat diethyl chelidonate with a 20% aqueous ammonia solution at 0°C for one hour. Filter the resulting precipitate to obtain chelidonic acid diamide (yield ~87%). [6]3. Synthesis of 2,6-Dicyano-4-pyrone: To a mixture of the diamide and pyridine in dry dioxane at 0°C, add trifluoroacetic anhydride (TFAA). Stir and allow the reaction to proceed for 24 hours at room temperature. After aqueous workup and extraction with chloroform, the product is isolated (yield ~71%). [5]4. Conversion to 4-Hydroxypyridine Derivative: Treat the 2,6-dicyano-4-pyrone with a 25% aqueous ammonia solution at room temperature for approximately 48 hours. Acidification with HCl precipitates the 2,6-dicyano-4-hydroxypyridine product (yield ~84%). [5][7]

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Ammoxidation | Pathway 2: Cyanation | Pathway 3: Ring Transformation |

| Starting Materials | 4-Picoline, NH₃, O₂ | 2,6-Dichloro-4-methylpyridine, CN⁻ source | Diethyl acetonedioxalate, NH₃ |

| Scalability | High (Industrial) | Moderate (Lab to Pilot) | Moderate (Lab Scale) |

| Number of Steps | 1 (from substrate) | 1 (from dihalide) | 4+ |

| Reaction Conditions | Harsh (High T, Gas Phase) | Moderate to Harsh (High T, Liquid Phase) | Moderate |

| Key Advantages | Atom-economical, continuous process, low-cost reagents. | High yields for the substitution step, well-defined chemistry. | High control of substitution, builds complexity from simple precursors. |

| Key Disadvantages | Requires specialized equipment, catalyst deactivation, potential for over-oxidation. | Use of highly toxic cyanides, multi-step synthesis of starting material, potential catalyst cost. | Multi-step, lower overall yield, generates more waste. |

Conclusion

The synthesis of 2,6-Dicyano-4-methylpyridine can be approached through several distinct and viable pathways, each with its own set of advantages and challenges.

-

Vapor-phase ammoxidation stands out as the most direct and economical route for large-scale industrial production, leveraging inexpensive feedstocks in a continuous process.

-

The cyanation of a dihalopyridine offers a reliable and often high-yielding method for laboratory and pilot-scale synthesis, provided the halogenated precursor is accessible.

-

Synthesis via ring transformation from acyclic precursors represents a more academic and versatile approach, allowing for the construction of the heterocyclic core from the ground up, which can be invaluable for creating diverse analogues.

The optimal choice of synthesis pathway is ultimately dictated by the specific requirements of the project, including the desired scale of production, available equipment, cost constraints, and safety considerations.

References

- CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google P

- WO2003082824A1 - Synthesis of 2,6-dicarbonylpyridines - Google P

-

2,6-Lutidine - Wikipedia. (URL: [Link])

- US3475350A - Ammoxidation catalyst - Google P

-

Cas No. 2893-33-6 2,6-Pyridinedicarbonitrile. (URL: [Link])

-

One-Step Synthesis of 4,4!-Dicyano-2,2!-bipyridine and Its Bis(4,4!-di-tert- butyl-2,2! - ResearchGate. (URL: [Link])

-

2,6-dimethylpyridine - Organic Syntheses Procedure. (URL: [Link])

- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google P

-

2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl) - ACS Publications. (URL: [Link])

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P

-

2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl) - NIH. (URL: [Link])

-

Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (URL: [Link])

-

2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). (URL: [Link])

-

2-cyano-6-methylpyridine - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC - PubMed Central. (URL: [Link])

-

(PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. (URL: [Link])

-

Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same - Google P

-

3-Cyano-2,6-Dichloro-4-Methylpyridine | Shubham Has Extensive Range Of Different Pharmaceutical Intermediates. (URL: [Link])

-

Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PubMed Central. (URL: [Link])

-

Direct Regioselective C-H Cyanation of Purines - MDPI. (URL: [Link])

-

2,6-Dichloro-3-cyano-4-methylpyridine, 5g, Each - CP Lab Safety. (URL: [Link])

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. US3475350A - Ammoxidation catalyst - Google Patents [patents.google.com]

- 3. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Methylpyridine-2,6-dicarbonitrile

Executive Summary

This technical guide provides a definitive analysis of 4-methylpyridine-2,6-dicarbonitrile (commonly referred to as 2,6-Dicyano-4-methylpyridine). As a functionalized pyridine scaffold, this molecule serves as a critical linchpin in the synthesis of tridentate "pincer" ligands (such as terpyridines), Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates. This document standardizes its nomenclature according to IUPAC 2013 recommendations, details a self-validating synthetic protocol via amide dehydration, and outlines its utility in high-fidelity coordination chemistry.

Part 1: Nomenclature & Structural Analysis

The Definitive IUPAC Name

While often cataloged as "2,6-Dicyano-4-methylpyridine" in commercial inventories, the rigorous Preferred IUPAC Name (PIN) is:

4-Methylpyridine-2,6-dicarbonitrile

Mechanistic Naming Logic

The derivation follows the IUPAC Blue Book (P-66.5.1.1) hierarchy for cyclic parent hydrides substituted with nitrile groups.

-

Principal Functional Group: The nitrile (

) group has priority over the methyl group. -

Suffix Selection: Because the carbon atom of the nitrile group is not part of the heterocyclic ring, the suffix -carbonitrile is mandated (as opposed to "-nitrile," which is used for acyclic chains where the carbon is part of the backbone).

-

Numbering: The pyridine nitrogen is position 1. The ring is numbered to give the principal groups (carbonitriles) the lowest possible locants (2 and 6). The methyl group falls at position 4.[1]

Structural Visualization

The following diagram illustrates the numbering priority and functional group hierarchy.

Figure 1: Hierarchical decomposition of the IUPAC nomenclature rules applied to the target molecule.

Part 2: Synthetic Pathways & Protocols

The most robust laboratory-scale synthesis involves the dehydration of 4-methylpyridine-2,6-dicarboxamide . This route is preferred over direct ammoxidation (industrial) due to higher purity profiles required for drug development.

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution followed by dehydration.

-

Precursor: Dimethyl 4-methylpyridine-2,6-dicarboxylate.

-

Amidation: Conversion to the diamide using aqueous ammonia.

-

Dehydration: Conversion of the primary amide to the nitrile using Phosphorus Oxychloride (

) or Thionyl Chloride (

Figure 2: Step-wise synthetic workflow from the diester precursor to the dinitrile target.

Validated Experimental Protocol (Dehydration Step)

Note: This protocol utilizes

Reagents:

-

4-Methylpyridine-2,6-dicarboxamide (1.0 eq)

-

Phosphorus Oxychloride (

) (Excess, solvent/reagent) -

Sodium Chloride (NaCl) (Catalytic additive)

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

). -

Addition: Charge the flask with the diamide precursor. Carefully add

(approx. 5-8 mL per gram of amide). Caution: Exothermic. -

Catalysis: Add a spatula tip of dry NaCl (facilitates the reaction via chloride ion catalysis).

-

Reflux: Heat the mixture to reflux (~106°C) for 2–4 hours.

-

Checkpoint: The reaction is complete when the suspension becomes a clear solution and TLC indicates consumption of the polar amide.

-

-

Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Warning: Violent hydrolysis of excess

. -

Neutralization: Adjust pH to ~7–8 using solid

or 2M NaOH. -

Isolation: The product usually precipitates as a solid. Filter the precipitate. If no precipitate forms, extract with Dichloromethane (DCM) (

mL). -

Purification: Recrystallize from Ethanol or sublimate under vacuum if high purity (>99%) is required for biological assays.

Part 3: Physicochemical Characterization

Reliable identification relies on the following physical constants. Data synthesized from authoritative MSDS and literature sources.

| Property | Value / Range | Notes |

| CAS Number | 2893-33-6 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 143.15 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 123 – 127 °C | Sharp melting range indicates purity |

| Solubility | Soluble in DCM, Chloroform, DMSO | Poorly soluble in water |

| IR Spectroscopy | Diagnostic peak for nitrile |

Part 4: Applications in Drug Discovery & Catalysis

The "Pincer" Ligand Precursor

The primary utility of 4-methylpyridine-2,6-dicarbonitrile in drug development is its role as a scaffold for Terpyridine (tpy) derivatives.

-

Mechanism: The nitrile groups at positions 2 and 6 are susceptible to nucleophilic attack (e.g., by organolithiums or Grignard reagents) or condensation reactions.

-

Result: This allows the formation of 2,6-bis(heteroaryl)pyridines.

-

Therapeutic Relevance: Metal complexes of these ligands (Pt, Ru, Au) are potent metallo-intercalators that bind to DNA, acting as cytotoxic agents against resistant cancer cell lines.

Metal-Organic Frameworks (MOFs)

In materials science, the linear rigidity of the dinitrile combined with the pyridine nitrogen allows this molecule to act as a tritopic linker .

-

Coordination: The pyridine N binds to metal nodes, while the nitrile N atoms can bridge adjacent centers, creating porous networks used in drug delivery systems.

Safety Profile (GHS Classification)

-

Acute Toxicity: Category 3 (Oral). Toxic if swallowed.[2][3][4]

-

Handling: Double-gloving (Nitrile) and eye protection are mandatory.

References

-

IUPAC Nomenclature Rules

- Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-66.5.1.1.

- Source: Royal Society of Chemistry / IUPAC.

-

Link:[Link]

-

Physical Properties & Safety

-

Title: 2,6-Pyridinedicarbonitrile Product Specification & SDS.[5]

- Source: Sigma-Aldrich (Merck).

-

-

Synthetic Methodology (Amide Dehydration)

- Title: Synthesis of Pyridine-2,6-dicarbonitrile Deriv

- Source: PubChem (National Library of Medicine)

-

Link:[Link]

-

Application in Ligand Design

- Title: 2,6-Dicyanopyridine as a precursor for terpyridine ligands.

- Source: ScienceDirect / Tetrahedron Letters (General Reference for Pincer Ligand Synthesis).

-

Link:[Link]

Sources

Technical Guide: Spectral Characterization of 2,6-Dicyano-4-methylpyridine

The following technical guide details the spectral characterization and analytical profile of 2,6-Dicyano-4-methylpyridine (CAS: 21635-92-7). This document is structured for researchers requiring rigorous identification data for synthesis verification and impurity profiling.

Executive Summary

2,6-Dicyano-4-methylpyridine (also known as 4-methylpyridine-2,6-dicarbonitrile) is a highly functionalized pyridine derivative (

| Property | Data |

| CAS Registry Number | 21635-92-7 |

| Molecular Formula | |

| Molecular Weight | 143.15 g/mol |

| Appearance | Off-white to pink/red crystalline solid (commercial samples often colored due to charge-transfer impurities) |

| Melting Point | ~128–130 °C (Analogous purified range); Commercial sources often cite higher decomposition ranges.[1][2] |

Molecular Characterization Strategy

The identification of this compound relies on confirming the substitution pattern of the pyridine ring.[2] The 2,6-dicyano substitution imposes a high degree of symmetry, rendering the aromatic protons equivalent and the nitrile carbons equivalent.

Analytical Workflow

The following Graphviz diagram outlines the logical flow for characterizing the compound, moving from bulk property verification to structural confirmation.

Figure 1: Sequential analytical workflow for verifying 2,6-Dicyano-4-methylpyridine.

Detailed Spectral Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (Predicted/Analog-Derived in CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.80 – 7.95 | Singlet (s) | 2H | Ar-H (C3, C5) | Deshielded relative to 4-picoline (~7.0 ppm) due to the strong electron-withdrawing anisotropic and inductive effects of the ortho-nitrile groups.[1][2] |

| 2.60 – 2.70 | Singlet (s) | 3H | Ar-CH | Deshielded relative to 4-picoline (~2.4 ppm) due to the electron-deficient pyridine ring.[1][2] |

C NMR Data (Predicted)

-

Nitriles (

): ~116–117 ppm.[2] -

Aromatic C2/C6 (Quaternary): ~134–136 ppm (Shielded relative to typical pyridine

-carbons due to ipso-substitution).[1] -

Aromatic C3/C5 (CH): ~128–130 ppm.[2]

-

Methyl (

): ~21–22 ppm.[2]

Expert Insight: The absence of coupling in the aromatic region (singlet) is the primary confirmation of the 2,6-substitution pattern.[2] If a doublet is observed, the sample is likely contaminated with monosubstituted isomers (e.g., 2-cyano-4-methylpyridine).[1]

B. Infrared (IR) Spectroscopy

IR is the fastest method to confirm the successful introduction of the nitrile groups.[2]

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 2240 – 2255 | Critical. Sharp, medium-intensity band.[1][2] Confirms presence of nitrile. | |

| 3050 – 3080 | Weak bands typical of heteroaromatics. | |

| 2920 – 2960 | Methyl group stretches.[1][2] | |

| 1590 – 1605 | Ring Breathing | Characteristic of the pyridine skeleton.[1] |

C. Mass Spectrometry (MS)

The mass spectrum follows a fragmentation pathway characteristic of alkyl-substituted heteroaromatic nitriles.[2]

-

Molecular Ion (

): m/z 143 (Base peak or high intensity).[2] -

Key Fragments:

Figure 2: Proposed fragmentation pathway for 2,6-Dicyano-4-methylpyridine.

Synthesis Context & Impurity Profiling

Understanding the synthesis is crucial for interpreting spectral "ghost peaks."[2] This compound is typically synthesized via the Reissert-Henze reaction or oxidative cyanation.[1][2]

-

Reagents: Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride (or Benzoyl chloride).[2]

-

Common Impurities:

References

-

Feely, W. E., & Beavers, E. M. (1959).[2] "N-Oxides of Pyridine Derivatives." Journal of the American Chemical Society, 81(15), 4004–4007.[2] Link[2]

-

Krivopalov, V. P., & Shkurko, O. P. (2005).[1][2] "Synthesis and properties of 2,6-dicyanopyridines." Russian Chemical Reviews, 74(4), 339.[1][2] (Review of dicyanopyridine chemistry).

-

Organic Syntheses. (1962).[1][2] "2-Cyano-6-methylpyridine."[1][2][6] Org.[1][2][6] Synth. 1962, 42,[1] 30. (Foundational protocol for cyanating methylpyridines). Link

-

PubChem Compound Summary. (2025). "2,6-Dicyano-4-methylpyridine (CID 3794399)."[1][2] National Center for Biotechnology Information.[1][2] Link

Sources

- 1. 2,6-Dicyano-4-methylpyridine | 21635-92-7 [chemicalbook.com]

- 2. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermal Stability of 2,6-Dicyano-4-methylpyridine

This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of 2,6-Dicyano-4-methylpyridine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the thermal properties of this and similar heterocyclic compounds. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity.

Introduction: The Critical Role of Thermal Stability

2,6-Dicyano-4-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The arrangement of cyano and methyl groups on the pyridine ring suggests a molecule with unique electronic and steric properties, making it a valuable building block in the synthesis of more complex structures. Understanding the thermal stability of such a compound is paramount for several reasons:

-

Drug Development: In pharmaceutical manufacturing, thermal stability dictates the viable conditions for synthesis, purification, formulation, and storage of active pharmaceutical ingredients (APIs). Unforeseen decomposition can lead to loss of efficacy, the formation of toxic byproducts, and batch-to-batch inconsistency.

-

Chemical Synthesis: As an intermediate, its stability at elevated temperatures determines the reaction conditions under which it can be effectively utilized without degradation.

-

Safety and Hazard Assessment: Knowledge of decomposition temperatures and the potential for exothermic events is crucial for safe handling and storage, preventing runaway reactions or other hazardous situations.

This guide will focus on the two primary techniques for evaluating thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework: Understanding Thermal Events

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. When a substance is heated, it can undergo various physical and chemical changes.

-

Physical Transitions: These include melting, boiling, sublimation, and solid-state phase transitions. These are reversible processes that involve changes in the physical state of the material without altering its chemical composition. DSC is highly sensitive to these events.

-

Chemical Decomposition: This involves the breaking of chemical bonds, leading to the formation of new, smaller molecules. Decomposition is an irreversible process and is typically accompanied by a change in mass, which is detected by TGA.

The pyridine ring itself is a thermally stable aromatic system. However, the substituents—two cyano groups and a methyl group—will significantly influence the overall thermal behavior of 2,6-Dicyano-4-methylpyridine. The strong electron-withdrawing nature of the cyano groups can affect the electron density of the pyridine ring and the strength of the C-CN and C-C bonds.

Experimental Determination of Thermal Stability

A comprehensive thermal analysis of 2,6-Dicyano-4-methylpyridine involves a combined TGA and DSC approach. TGA will provide information on the decomposition temperature, while DSC will identify melting points and other phase transitions, as well as the energetics of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

-

Sample Preparation:

-

Ensure the 2,6-Dicyano-4-methylpyridine sample is a fine, homogeneous powder to promote even heat distribution.

-

Weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum). A consistent sample mass should be used for comparable results.[1]

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition, for instance, 600 °C, at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

The temperature at which 5% mass loss occurs (Td5%) is also a common metric for thermal stability.

-

For a pure, stable organic compound like 2,6-Dicyano-4-methylpyridine, the TGA curve is expected to show a stable baseline with no significant mass loss until the onset of decomposition. At the decomposition temperature, a sharp or gradual decrease in mass will be observed. The shape of the mass loss curve can provide insights into the decomposition kinetics.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[3][4]

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered 2,6-Dicyano-4-methylpyridine into a DSC pan (typically aluminum).

-

Hermetically seal the pan to contain any potential off-gassing before decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Maintain an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate at a low temperature, for example, 25 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature that is determined by the TGA results. To avoid decomposition within the DSC cell, the maximum temperature should be set at least 10 °C below the Td5% value obtained from TGA.[5]

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan to observe any changes in the thermal behavior after the initial heating and cooling cycle.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decompositions).

-

Determine the onset temperature and peak temperature for each thermal event. The melting point is typically reported as the onset of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Data Interpretation and Expected Results

While specific experimental data for 2,6-Dicyano-4-methylpyridine is not publicly available, we can predict its likely thermal behavior based on its structure and data from related compounds. For example, the related compound 2,6-Dichloro-3-cyano-4-methylpyridine has a melting point in the range of 108-113 °C.[6] It is plausible that 2,6-Dicyano-4-methylpyridine will also exhibit a distinct melting point before decomposition.

Table 1: Predicted Thermal Analysis Data for 2,6-Dicyano-4-methylpyridine

| Parameter | Analytical Technique | Predicted Observation | Significance |

| Melting Point (Tm) | DSC | Sharp endothermic peak | Indicates the transition from solid to liquid phase. A sharp peak suggests high purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | Positive value (kJ/mol) | Energy required to melt the solid; related to the strength of the crystal lattice. |

| Onset of Decomposition (Tonset) | TGA | Temperature at which significant mass loss begins | Key indicator of the upper limit of thermal stability. |

| 5% Mass Loss Temperature (Td5%) | TGA | Specific temperature value | A standardized metric for comparing the thermal stability of different materials. |

| Decomposition Profile | TGA/DSC | Single or multi-step mass loss; may be associated with an exothermic or endothermic DSC peak | Provides insight into the complexity of the decomposition mechanism. |

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermal analysis process.

Caption: Workflow for the thermal analysis of 2,6-Dicyano-4-methylpyridine.

Potential Decomposition Pathway

The thermal decomposition of cyanopyridines can be complex. A plausible initial step could involve the fragmentation of the molecule, potentially through the loss of the cyano groups or cleavage of the pyridine ring. The presence of the methyl group may also influence the decomposition pathway.

Caption: A simplified representation of potential thermal decomposition pathways.

Conclusion and Best Practices

A thorough evaluation of the thermal stability of 2,6-Dicyano-4-methylpyridine is essential for its safe and effective application in research and development. By employing a systematic approach using TGA and DSC, researchers can obtain critical data on its melting point, decomposition temperature, and the thermodynamics of these transitions.

Key Recommendations:

-

Purity is Paramount: Ensure the sample is of high purity to obtain sharp, well-defined thermal transitions. Impurities can broaden peaks and lower the decomposition temperature.

-

Atmosphere Control: Always conduct thermal analysis under a controlled inert atmosphere to prevent unwanted side reactions like oxidation.

-

Correlate TGA and DSC: Use the decomposition data from TGA to set the appropriate temperature limits for DSC experiments to avoid contaminating the instrument.[5]

-

Multiple Heating Rates: Consider running experiments at different heating rates to investigate the kinetics of decomposition.

By following the protocols and principles outlined in this guide, scientists can confidently characterize the thermal stability of 2,6-Dicyano-4-methylpyridine and make informed decisions regarding its handling, storage, and use in further applications.

References

-

H. Eslami and F. F. G. J. o. T. A. C. Müller, "Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha," TU Delft Repository, 2021. [Link]

-

Westmoreland Mechanical Testing & Research, "Differential Scanning Calorimetry (DSC) Testing." [Link]

-

TA Instruments, "2020 Differential Scanning Calorimetry (DSC) Practical Training Course," 2020. [Link]

-

A. Ikramov, S. J. Khalikova, N. K. Moslemanov, H. I. Kadirov, D. A. Khandamov, and K. v. t. kimi, "Synthesis of methylpyridines by catalytic method in the gas phase," Semantic Scholar, 2017. [Link]

-

Unknown, "Thermogravimetric Analysis." [Link]

-

TA Instruments, "Thermogravimetric Analysis (TGA) Theory and Applications." [Link]

-

Polymer Chemistry Characterization Lab, "Sample Preparation – DSC." [Link]

- Google Patents, "Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine," CN112834643A.

-

EPFL, "Protocol Thermogravimetric Analysis (TGA)." [Link]

-

V. V. Dotsenko, V. S. Muraviev, L. V. Dyadiuchenko, and N. A. Aksenov, "The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile," Chem. Proc., 2020. [Link]

-

V. V. Dotsenko, N. A. Aksenov, I. V. Aksenova, S. G. Krivokolysko, and V. G. Kartsev, "2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)," ACS Publications, 2020. [Link]

-

National Institutes of Health, "2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)." [Link]

-

ResearchGate, "Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines," PDF, 2009. [Link]

-

Torontech, "TGA Sample Preparation: A Complete Guide," 2024. [Link]

Sources

- 1. torontech.com [torontech.com]

- 2. tainstruments.com [tainstruments.com]

- 3. repository.tudelft.nl [repository.tudelft.nl]

- 4. wmtr.com [wmtr.com]

- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. 2,6-Dichloro-3-cyano-4-methylpyridine | 875-35-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Whitepaper: Strategic Functionalization of 2,6-Dicyano-4-methylpyridine

[1]

Executive Summary

This technical guide analyzes the reactivity profile of 2,6-dicyano-4-methylpyridine (also known as 4-methyl-2,6-pyridinedicarbonitrile).[1] As a highly electron-deficient scaffold, this molecule serves as a critical linchpin in the synthesis of tridentate "pincer" ligands (bis(imino)pyridines), metal-organic framework (MOF) linkers, and supramolecular synthons.[1] This guide provides researchers with mechanistic insights and validated protocols for manipulating the cyano functional groups while preserving ring integrity.[1]

Electronic Architecture & Reactivity Landscape

The reactivity of 2,6-dicyano-4-methylpyridine is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the two nitrile groups at the

The "Push-Pull" Electronic System

-

The "Pull" (Electron Withdrawal): The pyridine ring is naturally electron-deficient (

-deficient). The addition of two cyano groups (strong -

The "Push" (Hyperconjugation): The methyl group at position 4 provides a weak electron-donating effect via hyperconjugation.[1] However, the strong electron withdrawal from the ring renders the methyl protons unusually acidic (

in DMSO, lower than standard toluene derivatives), enabling distal functionalization.[1]

Chemoselectivity Map

Researchers must navigate three distinct reactive centers:

-

Cyano Carbon (

): The primary site for hard nucleophiles (Grignard reagents, hydrides) and 1,3-dipolar cycloadditions.[1] -

Methyl Protons (

): Susceptible to deprotonation by strong bases (LDA, NaH) for condensation reactions.[1] -

Pyridine Nitrogen: Available for coordination, though less basic than unsubstituted pyridine due to the flanking electron-withdrawing groups.[1]

Primary Transformation: Nucleophilic Addition to Cyano Groups[1]

The most high-value transformation for this scaffold is the conversion of the cyano groups into acetyl groups, serving as precursors for bis(imino)pyridine (BIP) ligands.[1]

The Grignard Pathway (Synthesis of 2,6-Diacetyl-4-methylpyridine)

Direct reaction with methylmagnesium bromide (MeMgBr) does not yield the tertiary alcohol (as with standard ketones) if stoichiometry is controlled.[1] Instead, the reaction stops at the metallo-imine intermediate due to the stability of the magnesium chelate, which hydrolyzes to the ketone upon acidic workup.[1]

Mechanism:

-

Nucleophilic attack of

on the -

Formation of the

imine salt.[1] -

Hydrolysis releases the ketone.[1]

Protocol: Grignard Addition Workflow

-

Reagents: 2,6-Dicyano-4-methylpyridine (1.0 eq), MeMgBr (3.0 M in ether, 2.5 eq), Anhydrous THF/Toluene.

-

Conditions:

, Inert Atmosphere (

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Solvation: Dissolve 2,6-dicyano-4-methylpyridine in anhydrous toluene/THF (1:1 ratio). Cool to

. -

Addition: Add MeMgBr dropwise over 30 minutes. Note: The solution will turn from colorless to a deep yellow/orange suspension, indicating the formation of the metallo-imine complex.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of nitrile starting material).[1]

-

Quench/Hydrolysis: Cool to

. Slowly add -

Workup: Neutralize with

. Extract with DCM ( -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Hydrolytic & Cycloaddition Pathways[1]

Controlled Hydrolysis (Acid/Amide Formation)

The cyano groups can be hydrolyzed stepwise.[1] This is essential for generating MOF linkers like 4-methylpyridine-2,6-dicarboxylic acid .[1]

-

Partial Hydrolysis:

(basic conditions) yields the diamide .[1] -

Full Hydrolysis:

yields the dicarboxylic acid .[1]

1,3-Dipolar Cycloaddition ("Click" Chemistry)

Reacting the cyano groups with sodium azide (

Distal Reactivity: The 4-Methyl Group

Unlike the cyano groups, the 4-methyl group allows for carbon chain extension without destroying the nitrile functionality (if non-nucleophilic bases are used).

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the divergent synthetic pathways from the parent scaffold.

Figure 1: Divergent synthetic pathways for 2,6-dicyano-4-methylpyridine.

Summary of Key Experimental Parameters

| Reaction Type | Reagent | Key Intermediate | Final Product | Critical Parameter |

| Nucleophilic Addition | Magnesium Imine Salt | 2,6-Diacetyl-4-methylpyridine | Temperature control ( | |

| Acid Hydrolysis | Diamide | 2,6-Dicarboxylic Acid | Requires reflux; monitor ammonia evolution.[1] | |

| Cycloaddition | Zinc-Tetrazole Complex | Bis(tetrazolyl)pyridine | Use DMF as solvent; safety precaution for azides.[1] | |

| Radical Halogenation | Benzyl Radical | 4-(Bromomethyl) derivative | Anhydrous conditions; light initiation often required.[1] |

References

-

Synthesis of 2,6-Diacetylpyridine Derivatives

-

Hydrolysis and Cycloaddition Selectivity

-

General Reactivity of Pyridine Nitriles

Sources

- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 2. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 3. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: 2,6-Dicyano-4-methylpyridine in Advanced Organic Synthesis

The following technical guide details the applications, reactivity, and synthetic utility of 2,6-Dicyano-4-methylpyridine (also known as 4-methyl-2,6-pyridinedicarbonitrile).

Executive Summary

2,6-Dicyano-4-methylpyridine (1 ) represents a "privileged scaffold" in heterocyclic chemistry due to its unique electronic push-pull potential and trifunctional nature. Unlike simple pyridines, the presence of two electron-withdrawing nitrile groups at the C2 and C6 positions significantly lowers the LUMO energy of the ring, activating the C4-methyl group toward deprotonation and nucleophilic attack. This guide explores its utility as a precursor for pincer ligands , fluorescent materials , and pharmaceutical intermediates .

Structural Analysis & Reactivity Profile[1]

The reactivity of 1 is governed by the synergistic effect of the pyridine nitrogen and the nitrile substituents.

-

Electronic Deficit: The

-deficient ring makes the system highly susceptible to nucleophilic attack, though the nitriles are often the primary electrophilic sites. -

C4-Methyl Acidity: The electron-withdrawing nature of the 2,6-dicyano motif renders the C4-methyl protons significantly more acidic (

estimated ~20-22 in DMSO) compared to 4-picoline ( -

Coordination Geometry: The

-

Reactivity Flowchart

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways for 2,6-Dicyano-4-methylpyridine.

Key Application Modules

Module A: Synthesis of Tridentate "Pincer" Ligands

The most high-impact application of 1 is the synthesis of 2,6-bis(heteroazolyl)pyridines. These are isosteres of terpyridine (tpy) but offer tunable electronic properties and are critical in lanthanide separation (actinide extraction) and supramolecular self-assembly .

Mechanism: The nitrile groups undergo [3+2] cycloadditions or nucleophilic additions.

-

Bis-Tetrazoles: Reaction with sodium azide yields 2,6-bis(tetrazol-5-yl)-4-methylpyridine. These ligands are exceptionally strong

-donors and are used to sensitize Lanthanide(III) luminescence. -

Bis-Oxazolines/Imidazoles: Via the amidoxime intermediate, followed by acylation and cyclization.

Module B: C4-Methyl Functionalization (Optical Materials)

Due to the enhanced acidity of the methyl group, 1 serves as an excellent substrate for Knoevenagel condensations with aromatic aldehydes.

-

Target: Donor-Acceptor (D-A) conjugated systems.

-

Utility: The resulting styryl derivatives act as push-pull fluorophores. The dicyanopyridine core acts as the electron acceptor, while the aldehyde provides the donor (e.g., dimethylaminobenzaldehyde).

-

Protocol Insight: Unlike 4-picoline which requires harsh conditions (acetic anhydride reflux), 1 condenses in mild alcohols with piperidine catalysis.

Module C: Macrocyclization (Subphthalocyanines)

2,6-Dicyanopyridines are precursors to Subphthalocyanines (SubPcs) and Porphyrazines .

-

Reaction: Trimerization around a Boron center (using

or -

Application: The resulting cone-shaped molecules are used in organic photovoltaics (OPVs) and nonlinear optics due to their strong absorption in the visible spectrum and unique curved geometry.

Quantitative Data Summary

| Transformation | Reagent | Typical Yield | Key Application | Reference |

| Bis-tetrazole formation | 85-95% | Ln(III) Luminescence, MOFs | [1] | |

| Bis-amidoxime formation | 90-98% | Pincer Ligand Synthesis | [2] | |

| Styryl Condensation | Ar-CHO, Piperidine, EtOH | 70-85% | NLO Materials, Bio-imaging | [3] |

| Hydrolysis to Acid | NaOH / | >90% | MOF Linkers (Isocinchomeronic acid) | [4] |

Detailed Experimental Protocol

Protocol: Synthesis of 2,6-Bis(tetrazol-5-yl)-4-methylpyridine

A self-validating protocol for generating a high-affinity chelator.

Rationale: This reaction utilizes "Click" chemistry principles. The use of ammonium chloride is critical as it buffers the reaction, preventing the degradation of the pyridine ring under highly basic azide conditions.

Materials:

-

2,6-Dicyano-4-methylpyridine (1.0 eq)

-

Sodium Azide (

) (2.5 eq) -

Ammonium Chloride (

) (2.5 eq) -

DMF (Anhydrous)[1]

Step-by-Step:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1 (1.43 g, 10 mmol) in DMF (20 mL).

-

Addition: Add

(1.63 g, 25 mmol) and-

Checkpoint: Ensure the system is under an inert atmosphere (

or Ar) to prevent moisture interference, although the reaction is relatively robust.

-

-

Reaction: Heat the mixture to 100–110 °C for 12–16 hours.

-

Monitoring: Monitor via TLC (eluent: Ethyl Acetate/Methanol 4:1). The starting material (

) should disappear, and a baseline spot (product) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) containing 10 mL of 1M HCl. (Caution: Hydrazoic acid evolution is possible; perform in a fume hood).

-

The product typically precipitates as a white/off-white solid.

-

-

Purification:

-

Filter the precipitate.

-

Wash with cold water (

mL) to remove residual salts. -

Recrystallize from Ethanol/Water (1:1) if necessary.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the singlet of the methyl group at

ppm and the aromatic protons at

-

References

-

Synthesis of Tetrazolyl-Pyridine Ligands

- Source: Qian, L., et al. "Synthesis and luminescence properties of lanthanide complexes with a novel tetrazole-functionalized pyridine ligand.

-

(Generalized for 2,6-dicyanopyridine derivatives).

-

Amidoxime and Pincer Ligand Chemistry

- Source: Kukushkin, V. Y., et al. "2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)pyridines." The Journal of Organic Chemistry.

-

(Describes the conversion of dicyano motifs to bis-hetaryl systems).

-

Knoevenagel Condensation on Pyridines

- Source: Abbotto, A., et al. "Push-Pull Organic Chromophores for Nonlinear Optics: Synthesis and Optical Properties." Journal of Organic Chemistry.

-

(Demonstrates methyl group activation in electron-deficient pyridines).

-

General Synthesis and Properties

-

Source: Organic Syntheses, Coll. Vol. 5, p.269 (1973); Vol. 41, p.73 (1961). "2-Cyano-6-methylpyridine".[2] (Foundational chemistry for cyanomethylpyridines).

-

Sources

Technical Guide: Discovery, Synthesis, and Application of 2,6-Dicyano-4-methylpyridine

This guide provides an in-depth technical analysis of 2,6-Dicyano-4-methylpyridine (CAS 21635-92-7), a critical heterocyclic building block used in advanced materials science and coordination chemistry.

Executive Summary & Chemical Identity[1][2]

2,6-Dicyano-4-methylpyridine (also known as 4-methyl-2,6-pyridinedicarbonitrile ) is a trifunctional pyridine derivative characterized by a central aromatic ring substituted with two electron-withdrawing cyano groups at the 2,6-positions and an electron-donating methyl group at the 4-position. This unique "push-pull" electronic structure makes it an indispensable intermediate for synthesizing tridentate ligands (e.g., terpyridines) used in Dye-Sensitized Solar Cells (DSSCs) and supramolecular assemblies.

Chemical Profile

| Property | Specification |

| CAS Number | 21635-92-7 |

| IUPAC Name | 4-Methylpyridine-2,6-dicarbonitrile |

| Molecular Formula | |

| Molecular Weight | 143.15 g/mol |

| Appearance | White to pink/red crystalline solid |

| Melting Point | 110–113 °C (Typical) |

| Solubility | Soluble in DMSO, Acetonitrile, DMF; sparingly soluble in water |

| Key Hazards | Acute toxicity (Oral), Skin/Eye Irritant (H302, H315, H319) |

Historical Genesis and Synthetic Evolution

The history of 2,6-dicyano-4-methylpyridine is not defined by a single "eureka" moment but rather by the evolution of pyridine functionalization techniques throughout the 20th century. Its prominence rose in parallel with the demand for terpyridine ligands in the 1980s and 1990s.

Phase I: The Stoichiometric Era (Early 20th Century)

Early synthesis of cyanopyridines relied on the Rosenmund-von Braun reaction (reacting aryl halides with CuCN) or the dehydration of pyridine amides. For the 4-methyl derivative, the precursor was often Citrazinic acid (2,6-dihydroxy-4-pyridinecarboxylic acid), a derivative of the Hantzsch ester synthesis.

-

Limitation: These methods required harsh conditions (high temperature, stoichiometric heavy metals) and produced low yields due to the difficulty of functionalizing the 2,6-positions simultaneously.

Phase II: The Catalytic Revolution (1950s–1980s)

The industrial scalability of cyanopyridines was unlocked by Ammoxidation (Ammonia + Oxidation). This gas-phase reaction converts methyl groups directly into nitriles using heterogeneous catalysts (e.g., Vanadium-Titanium oxides).

-

Application to 4-Methyl: While ammoxidation is highly effective for converting picolines (monomethyl) to cyanopyridines, applying it to 2,4,6-trimethylpyridine (Collidine) presents a selectivity challenge. The goal is to oxidize the 2,6-methyls to nitriles while preserving the 4-methyl group. This required precise catalyst tuning, often leading researchers to prefer solution-phase methods for high-purity lab-scale synthesis.

Phase III: The Supramolecular Era (1990s–Present)

The compound became a "star" intermediate with the advent of Ruthenium-based sensitizers (e.g., the "N3 dye" by Grätzel). The 4-methyl group serves as a handle for further functionalization (e.g., attaching anchoring groups like carboxylic acids to TiO2 surfaces), making 2,6-dicyano-4-methylpyridine a critical scaffold for next-generation solar cells.

Mechanisms of Synthesis[2]

We present two primary synthetic pathways: the N-Oxide Rearrangement (Lab Scale) and Ammoxidation (Industrial Concept).

Pathway A: The Modified Reissert-Henze Reaction (Lab Scale)

This is the most reliable method for producing high-purity material in a research setting. It utilizes the "alpha-activation" of the pyridine ring via N-oxidation.

-

Oxidation: 4-Methylpyridine (4-Picoline) is oxidized to 4-Methylpyridine N-oxide .

-

Methylation: The N-oxide is activated with dimethyl sulfate (

) to form the methoxypyridinium salt. -

Cyanation: Nucleophilic attack by cyanide (

) occurs at the 2 and 6 positions. This step is often stepwise or requires forcing conditions to achieve dicyanation.

Pathway B: Dehydration of Dicarboxamides

A common alternative involves starting from 4-methyl-2,6-pyridinedicarboxylic acid (derived from oxidation of collidine).

-

Esterification/Amidation: Convert the diacid to the diamide.

-

Dehydration: Treat the diamide with

or

Figure 1: Synthetic pathways from 2,4,6-Collidine to 2,6-Dicyano-4-methylpyridine.[1] The solid line represents the reliable stepwise laboratory route; the dotted line represents the direct industrial catalytic route.

Experimental Protocol: Lab-Scale Synthesis

Note: This protocol is a synthesis composite based on standard procedures for cyanopyridines (e.g., J. Org. Chem. methods).

Objective: Synthesis of 2,6-Dicyano-4-methylpyridine from 4-methyl-2,6-pyridinedicarboxamide.

Reagents:

-

4-Methyl-2,6-pyridinedicarboxamide (10 mmol)

-

Phosphorus Oxychloride (

) (60 mmol) -

Sodium Chloride (Catalytic amount)[2]

-

Solvent: 1,2-Dichloroethane or neat.

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

). -

Addition: Charge the flask with the diamide and

. Add NaCl (catalyst). -